2,6-Dimethyl-4-(methylthio)phenylboronic Acid
Description
2,6-Dimethyl-4-(methylthio)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 6-positions and a methylthio (-SMe) group at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of Elafibranor (a therapeutic agent for metabolic disorders) . Its structural features—steric bulk from the 2,6-dimethyl groups and electron-withdrawing effects from the methylthio moiety—render it uniquely reactive in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl frameworks for drug discovery .
Properties
Molecular Formula |
C9H13BO2S |
|---|---|
Molecular Weight |
196.08 g/mol |
IUPAC Name |
(2,6-dimethyl-4-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO2S/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 |
InChI Key |
ZVEOWAXMICJJSX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)SC)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(methylthio)phenylboronic Acid typically involves the reaction of 2,6-dimethyl-4-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4-(methylthio)phenylboronic Acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild conditions.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
2,6-Dimethyl-4-(methylthio)phenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(methylthio)phenylboronic Acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The methylthio (-SMe) group in the target compound is electron-withdrawing, enhancing electrophilicity at the boron center compared to the electron-donating methoxy (-OMe) group in its methoxy analog .
- Steric Hindrance: The 2,6-dimethyl groups impose significant steric constraints, reducing reaction rates in cross-couplings compared to monosubstituted analogs like 2-(methylthio)phenylboronic acid .
Reactivity in Cross-Coupling Reactions
Studies on Suzuki-Miyaura couplings reveal performance differences (Table 2):
Findings :
- The target compound’s steric bulk necessitates optimized catalyst systems (e.g., Pd-phosphine complexes) to achieve yields comparable to less hindered analogs .
- In contrast, 4-methoxy-2,6-dimethylphenylboronic acid exhibits lower reactivity due to reduced electrophilicity, requiring harsher conditions (e.g., higher temperatures) for comparable conversions .
Research Findings and Trends
- Catalyst Compatibility : Sterically hindered boronic acids like this compound require bulky ligands (e.g., SPhos) to mitigate steric effects in Pd-catalyzed reactions .
- Solubility Challenges : The 2,6-dimethyl substitution reduces solubility in aqueous media, often necessitating mixed solvents (e.g., THF/H₂O) for efficient coupling .
- Emerging Analogs: Recent patents highlight derivatives with trifluoromethyl (-CF₃) or amino (-NH₂) groups as next-generation intermediates for targeted drug delivery .
Q & A
Basic: What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling involving 2,6-Dimethyl-4-(methylthio)phenylboronic Acid?
Methodological Answer:
This compound is suitable for palladium-catalyzed cross-coupling reactions. Use a Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄) with a mild base (e.g., Na₂CO₃ or CsF) in a polar aprotic solvent (THF or DMF) at 60–80°C. Steric hindrance from the 2,6-dimethyl groups may slow coupling; increasing reaction time (12–24 hrs) or catalyst loading (5–10 mol%) can improve yields. Monitor by TLC or HPLC for aryl halide consumption .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar). The methylthio (-SMe) group is susceptible to oxidation; avoid prolonged exposure to air or moisture. For handling, use gloveboxes or Schlenk lines. Pre-dry solvents (e.g., THF over molecular sieves) to minimize boronic acid decomposition via protodeboronation .
Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR : Use ¹¹B NMR to confirm boronic acid integrity (δ ~30 ppm for free acid; shifts upon esterification). ¹H/¹³C NMR can resolve methyl/methylthio substituents.
- HPLC-MS : Quantify purity and detect hydrolysis/oxidation byproducts (e.g., using C18 columns with acetonitrile/water + 0.1% formic acid).
- XRD : For crystalline derivatives, confirm regiochemistry of cross-coupled products .
Advanced: How do steric and electronic effects of the 2,6-dimethyl and 4-methylthio groups influence reactivity?
Methodological Answer:
- Steric Effects : The 2,6-dimethyl groups hinder transmetalation in cross-coupling, requiring bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Electronic Effects : The electron-donating -SMe group increases electron density at the para position, enhancing electrophilic substitution but reducing oxidative stability. Computational DFT studies (B3LYP/6-311G**) show reduced LUMO energy at the boron center, favoring nucleophilic attack .
Advanced: How can researchers resolve contradictory data on this compound’s stability in aqueous vs. anhydrous conditions?
Methodological Answer:
Contradictions arise from pH-dependent boronic acid equilibria (trigonal vs. tetrahedral boron). In aqueous basic media (pH > 8), the boronate form predominates, enhancing stability. In acidic or anhydrous conditions, protodeboronation or oxidation of -SMe may occur. Use buffered conditions (pH 7–9) for aqueous reactions and rigorously dry solvents for anhydrous protocols. Validate stability via kinetic studies (e.g., ¹H NMR time-course) .
Advanced: What computational methods are recommended to predict reactivity or design derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G** to assess substituent effects on boron electrophilicity.
- Molecular Docking : For drug-intermediate applications (e.g., Elafibranor synthesis), model interactions with target enzymes (e.g., PPARα/δ) using AutoDock Vina.
- MD Simulations : Study solvation effects on boronic acid stability in different solvents .
Advanced: What strategies optimize purification of cross-coupled products derived from this boronic acid?
Methodological Answer:
- Chromatography : Use silica gel with ethyl acetate/hexane (low polarity) to separate sterically hindered biaryl products.
- Recrystallization : For crystalline products, use ethanol/water mixtures to exploit differential solubility.
- Chelation Resins : Remove residual Pd catalysts with thiourea-functionalized resins. Validate purity via elemental analysis and HRMS .
Advanced: How can substituent modifications (e.g., replacing -SMe with -OMe) alter applications in medicinal chemistry?
Methodological Answer:
- -SMe → -OMe : Increases electron density but reduces metabolic stability. For drug intermediates, -SMe may enhance lipophilicity (logP ↑) but require prodrug strategies to mitigate oxidation.
- Derivatization : Introduce bioisosteres (e.g., -SO₂Me) via oxidation of -SMe for improved pharmacokinetics. Validate via in vitro CYP450 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
